3-(3-Chlorophenyl)-1-pyridin-2-yl-1-(3,4,5-trimethoxybenzyl)urea
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Overview
Description
1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Functionalization of Aromatic Rings:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(pyridin-2-yl)urea: Lacks the 3,4,5-trimethoxyphenyl group.
1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the pyridin-2-yl group.
1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the 3-chlorophenyl group.
Uniqueness
The presence of all three functional groups (3-chlorophenyl, pyridin-2-yl, and 3,4,5-trimethoxyphenyl) in 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA makes it unique. This combination of groups can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H22ClN3O4 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-pyridin-2-yl-1-[(3,4,5-trimethoxyphenyl)methyl]urea |
InChI |
InChI=1S/C22H22ClN3O4/c1-28-18-11-15(12-19(29-2)21(18)30-3)14-26(20-9-4-5-10-24-20)22(27)25-17-8-6-7-16(23)13-17/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
VNINBXTWLBHYLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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